molecular formula C12H19N3 B1491250 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine CAS No. 2098047-04-0

3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine

Cat. No. B1491250
CAS RN: 2098047-04-0
M. Wt: 205.3 g/mol
InChI Key: FXYRIHQQHKWLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine” is a chemical compound . It has a molecular formula of C12H19N3 and a molecular weight of 205.3 g/mol. It is intended for research use only.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2, (H3,9,10,11) . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound is stored in a dark place, sealed in dry, at a temperature of 2-8°C . It can exist in various physical forms such as liquid, solid, semi-solid, or lump .

Scientific Research Applications

Synthesis and Absorption Spectra of Novel Heterocyclic Dyes

Heterocyclic amines, including pyrazolone derivatives, have been diazotized and coupled to synthesize novel disazo dyes. These dyes exhibit solvatochromic behavior in different solvents, with their absorption spectra influenced by substituents, as well as acid and base effects (Karcı & Karcı, 2008).

Domino Reaction for Pyrazolo-Fused Heterocycles

Arylglyoxals have reacted with pyrazol-5-amines in a domino process, leading to unprecedented pyrazolo-fused naphthyridines, diazocanes, and pyrroles. This showcases the versatility of pyrazol-5-amines in synthesizing complex heterocycles with potential applications in various fields, including pharmaceuticals (Jiang et al., 2014).

Facile Synthesis of Functionalized Indole-Pyrazole Derivatives

Functionalized indole-3-yl pyrazole derivatives have been synthesized starting from 3-cyanoacetylindole, highlighting the synthetic versatility and potential for creating molecules of pharmaceutical interest (El‐Mekabaty et al., 2017).

Bicyclization Approaches to Pyrazolo[3,4-b]pyridine Derivatives

A novel four-component bicyclization strategy enabled the synthesis of multicyclic pyrazolo[3,4-b]pyridines, demonstrating the compound's role in creating structurally diverse heterocycles (Tu et al., 2014).

Tacrine Analogs as Acetylcholinesterase Inhibitors

Novel pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines synthesized as tacrine analogs underscore the potential therapeutic applications of compounds derived from pyrazol-5-amines in treating diseases such as Alzheimer's (Mahdavi et al., 2017).

Antitumor Potential of Pyrazol-5-amines

The design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines derivatives have been explored, with some showing promising antitumor activities. This research highlights the potential of pyrazol-5-amines in developing new anticancer drugs (Ma et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . These codes indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical advice/attention if you feel unwell .

Mechanism of Action

Target of Action

, which play a crucial role in various cellular processes, including cell cycle regulation and neuronal development.

Mode of Action

If it acts similarly to other pyrazole derivatives, it may interact with its targets (like CDK5) and modulate their activity. This interaction can lead to changes in cellular processes, such as cell cycle progression or neuronal development.

Pharmacokinetics

. These properties would influence the compound’s bioavailability, determining how much of the compound reaches its target sites in the body.

Result of Action

If it acts as a CDK5 inhibitor, it could potentially sensitize certain cells (like pancreatic cancer cells) to apoptosis.

Biochemical Analysis

Biochemical Properties

3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to form hydrogen bonds and hydrophobic interactions with target molecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it has been found to affect cell signaling pathways, which can impact cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can lead to changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Its degradation products can also have significant biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have therapeutic effects, such as modulating metabolic pathways and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, it has been found to modulate the activity of enzymes involved in energy production and lipid metabolism, leading to changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Studies have shown that it can be transported across cell membranes by specific transporters, leading to its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it has been found to localize in the mitochondria, where it can influence energy production and metabolic processes . Additionally, its localization in the nucleus can impact gene expression and cellular regulation .

properties

IUPAC Name

5-cyclobutyl-2-cyclopentylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-12-8-11(9-4-3-5-9)14-15(12)10-6-1-2-7-10/h8-10H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYRIHQQHKWLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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